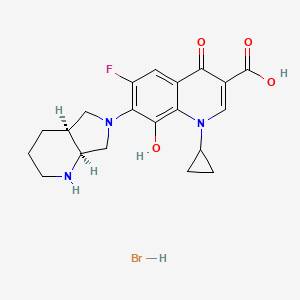

8-Hydroxy Moxifloxacin Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

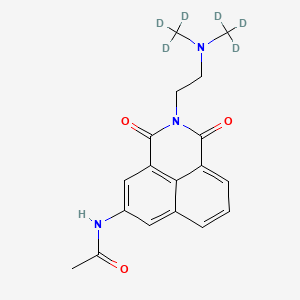

8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .

Molecular Structure Analysis

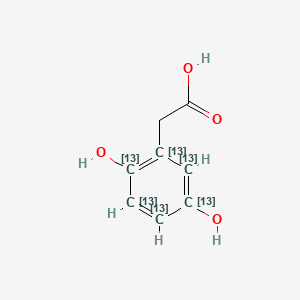

The molecular formula of 8-Hydroxy Moxifloxacin Hydrobromide is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .Physical And Chemical Properties Analysis

8-Hydroxy Moxifloxacin Hydrobromide has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .Wissenschaftliche Forschungsanwendungen

Overview of Moxifloxacin

Moxifloxacin, a fluoroquinolone antibiotic, has been extensively researched for its broad spectrum of antibacterial activity, including activity against penicillin-resistant Streptococcus pneumoniae. It is approved for the treatment of various infections and is noted for its good tissue penetration and convenient dosing schedule. The focus of research has largely been on its efficacy in treating acute bacterial infections and its pharmacokinetics (Keating & Scott, 2004; Wise, 1999).

Pharmacokinetics and Clinical Efficacy

Studies have shown that moxifloxacin has a broad spectrum of action, maintaining activity against Gram-positive and Gram-negative organisms and achieving high concentrations in lung epithelial lining fluid, bronchial mucosa, and alveolar macrophages. This wide range of activity supports its clinical use in treating respiratory infections (Nightingale, 2000).

In Vitro and In Vivo Activity

Research has confirmed moxifloxacin's effective antimicrobial spectrum in vitro and its applicability in vivo for treating respiratory tract infections (RTIs), including effectiveness against β-lactam- and macrolide-resistant organisms. The potential for using moxifloxacin to replace other antibiotics in treatment regimens for RTIs has been explored, highlighting its role in advancing therapeutic strategies (Blondeau & Felmingham, 1999).

Ophthalmic Applications

Moxifloxacin has also been evaluated for its use in treating ocular infections. Studies have compared the efficacy of moxifloxacin ophthalmic solution with other fluoroquinolones, emphasizing its improved potency and penetration into ocular tissues. This has led to its recommendation for treating serious ophthalmic infections, such as keratitis and endophthalmitis (Mah, 2004; Schlech & Alfonso, 2005).

Potential for Shortening TB Treatment

Research into moxifloxacin's role in tuberculosis (TB) treatment suggests that it could be used to shorten the standard regimen. Its in vitro activity against Mycobacterium tuberculosis, combined with favorable pharmacokinetic properties, indicates that moxifloxacin could be an important component of future TB treatment strategies, potentially reducing treatment duration and improving patient adherence (Gillespie, 2007).

Wirkmechanismus

Target of Action

8-Hydroxy Moxifloxacin Hydrobromide, a derivative of Moxifloxacin, is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Its primary targets are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The bactericidal action of 8-Hydroxy Moxifloxacin Hydrobromide results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the supercoiling and uncoiling of bacterial DNA, which is a crucial process in DNA replication. This inhibition leads to the prevention of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death .

Biochemical Pathways

It is known that the compound interferes with the dna replication and transcription pathways by inhibiting topoisomerase ii and iv . This disruption of DNA processes leads to the inability of the bacteria to replicate and survive.

Pharmacokinetics

Moxifloxacin, from which 8-Hydroxy Moxifloxacin Hydrobromide is derived, is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4 to 15.2 hours, depending on the dose given, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolized moxifloxacin .

Result of Action

The result of the action of 8-Hydroxy Moxifloxacin Hydrobromide is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, the compound prevents the bacteria from replicating. This leads to a decrease in the number of bacterial cells, thereby treating the bacterial infection .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTHCZDXAAGHAF-OEQYQXMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy Moxifloxacin Hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)